4-(6-Aminopyridin-3-YL)-2-fluorophenol
Description
4-(6-Aminopyridin-3-YL)-2-fluorophenol is a heterocyclic compound featuring a pyridine ring substituted with an amino group at position 6 and a fluorophenol moiety at position 2. This dual functionalization renders it a versatile scaffold in medicinal chemistry, particularly in targeting enzymes or receptors where hydrogen bonding (via the hydroxyl and amino groups) and hydrophobic interactions (via the fluorine atom) are critical .
Properties
IUPAC Name |
4-(6-aminopyridin-3-yl)-2-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-9-5-7(1-3-10(9)15)8-2-4-11(13)14-6-8/h1-6,15H,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMINDAQCJZTXAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C=C2)N)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Aminopyridin-3-YL)-2-fluorophenol typically involves multiple steps. One common method starts with the nucleophilic substitution reaction of 5-bromo-2-nitropyridine with piperazine in water, followed by Boc protection and catalytic hydrogenation to yield the intermediate 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate . This intermediate can then be further reacted to introduce the fluorophenol moiety, typically through aromatic nucleophilic substitution reactions.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of mixed solvents, such as alcohol and water, along with acid catalysts, helps in achieving high-purity products. The final steps often involve catalytic hydrogenation and refining decoloration to obtain the desired compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
4-(6-Aminopyridin-3-YL)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Aromatic nucleophilic substitution is a common reaction for introducing different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is frequently employed.
Substitution: Reagents like sodium hydride and halogenated compounds are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenols and pyridines, depending on the specific reagents and conditions used.
Scientific Research Applications
4-(6-Aminopyridin-3-YL)-2-fluorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and receptor binding.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(6-Aminopyridin-3-YL)-2-fluorophenol involves its interaction with various molecular targets. The aminopyridine moiety can interact with enzymes and receptors, while the fluorophenol group can participate in hydrogen bonding and other interactions. These interactions can activate or inhibit specific pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural features and properties of 4-(6-Aminopyridin-3-YL)-2-fluorophenol and related compounds:
Key Observations:
- Amino-Pyridine Core: The 6-aminopyridin-3-yl group is a recurring motif in kinase and proteasome inhibitors (e.g., JHG58, MG0), suggesting its role in binding ATP pockets or catalytic sites .
- Fluorine Substitution: Fluorine at the 2-position (as in this compound) enhances metabolic stability and modulates electronic effects, whereas para-fluorine in aromatic rings (e.g., 2-Fluoro-5-(4-fluorophenyl)pyridine) improves lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
